Home > Products > Screening Compounds P103087 > {4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
{4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone -

{4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Catalog Number: EVT-5102341
CAS Number:
Molecular Formula: C29H32N2O
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies have identified key structural features contributing to its potency and selectivity, including the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group []. JDTic exhibits a unique structural characteristic requiring a second basic amino group and a second phenol group in close proximity for its potent and selective kappa antagonist activity [].

(3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 3)

  • Compound Description: This compound is a potent and selective kappa opioid receptor antagonist identified through SAR studies based on JDTic []. It displays a Ke value of 0.03 nM at the kappa receptor and demonstrates 100- and 793-fold selectivity over mu and delta receptors, respectively []. This high potency and selectivity make it a valuable compound for further kappa receptor characterization.

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 8d)

  • Compound Description: Compound 8d represents another potent and selective kappa opioid receptor antagonist derived from the JDTic scaffold []. With a Ke value of 0.037 nM at the kappa receptor, this compound exhibits high affinity and selectivity for the kappa receptor over mu and delta receptors [].

N-Benzoyl-1,2,3,4-tetrahydroquinoline and N-Benzoyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: These compounds were studied for their susceptibility to microbiological transformation by the fungus Cunninghamella elegans[4]. C. elegans exhibited different regioselectivity in hydroxylating these compounds, targeting the 4-position in the tetrahydroquinoline derivative and the 4'-position in the tetrahydroisoquinoline derivative []. This study highlights the potential for microbial biotransformation to generate novel derivatives with altered pharmacological profiles.

1-Benzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds, structurally similar to benzyl tetrahydroisoquinoline alkaloids, was investigated for its antibacterial activity against tetracycline-resistant MRSA []. Several derivatives demonstrated promising antibacterial activity, highlighting their potential as lead compounds for developing new antibacterial agents [].

Properties

Product Name

{4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

IUPAC Name

[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Molecular Formula

C29H32N2O

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C29H32N2O/c32-29(31-19-16-26-8-4-5-9-28(26)22-31)27-12-10-25(11-13-27)21-30-17-14-24(15-18-30)20-23-6-2-1-3-7-23/h1-13,24H,14-22H2

InChI Key

FVDPSMRUGBYGRY-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.